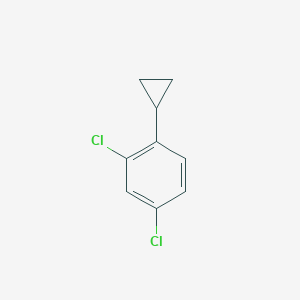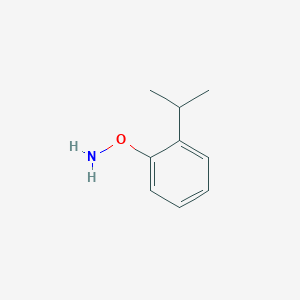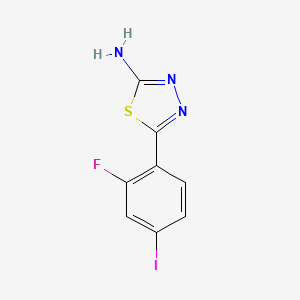
5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-iodoaniline with thiocarbonyl compounds in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Reagents such as boronic acids or alkenes, along with palladium catalysts, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl or styrene derivatives.
科学的研究の応用
5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-(2-Fluoro-4-iodophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Fluoro-4-iodophenyl)-1,3,4-triazol-2-amine
- 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-thiol
Uniqueness
5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific arrangement of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C8H5FIN3S |
|---|---|
分子量 |
321.12 g/mol |
IUPAC名 |
5-(2-fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5FIN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChIキー |
UAMRNYMHWCBJRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)F)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
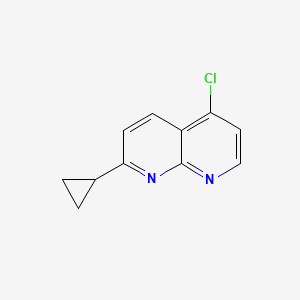
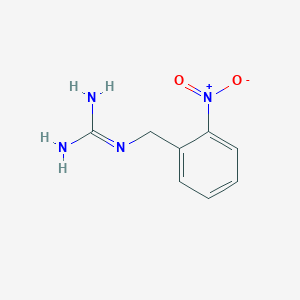
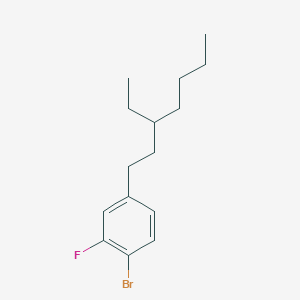
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
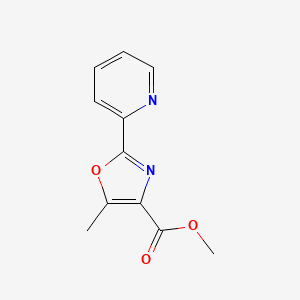

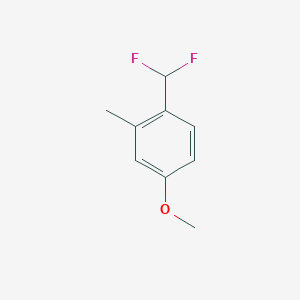
![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
